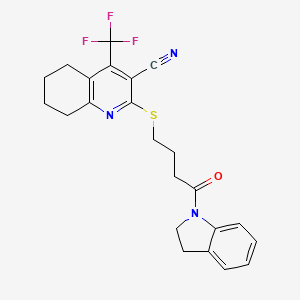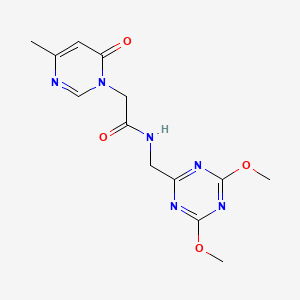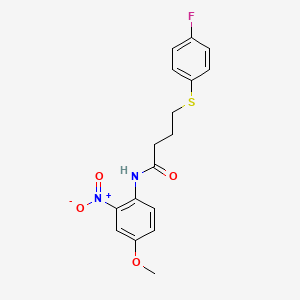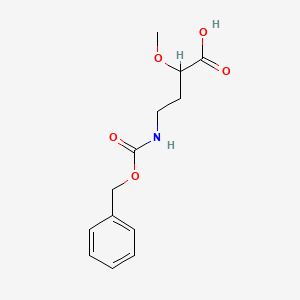
2-((4-(Indolin-1-yl)-4-oxobutyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions starting from base chemicals like arylidenemalononitrile and 3-amino-2-cyclohexen-1-one, utilizing solvents such as 1-propanol at reflux temperatures without the need for added catalysts. This approach results in excellent isolated yields of tetrahydroquinoline derivatives and their analogs, showcasing the efficiency of such synthetic methods (Gholap et al., 2007).
Molecular Structure Analysis
The molecular structures of these compounds, including 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs, are determined through techniques like X-ray diffraction. These studies reveal the presence of various functional groups and their configurations, which play a crucial role in the compound's chemical reactivity and biological activity. The structural analysis is vital for understanding the relationship between the compound's structure and its biological functions (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroquinoline derivatives involves cross-recyclization reactions and interactions with different reagents, leading to the formation of various substituted products. These reactions highlight the versatility and reactivity of the tetrahydroquinoline backbone, which can be modified to produce a wide range of compounds with potentially useful biological activities (Dyachenko & Dyachenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are closely linked to their molecular structure. These properties are crucial for the compound's application in different scientific and industrial contexts. For instance, solubility can affect the compound's bioavailability, a critical factor in drug design and development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's potential as a candidate for further development in various applications. These properties are determined by the functional groups present in the molecule and their interaction with the compound's environment.
- Synthesis and antifungal properties: (Gholap et al., 2007)
- Molecular structure and chemical reactions: (Dyachenko & Dyachenko, 2008)
Aplicaciones Científicas De Investigación
Facile Synthesis and Chemical Reactivity
A study by Elkholy & Morsy (2006) outlines the synthesis of tetrahydroquinoline derivatives, which are structurally related to the compound . They explored the reactivity of these derivatives towards various reagents, showcasing the compound's potential for chemical transformations and applications in creating more complex molecules with potential biological activities (Elkholy & Morsy, 2006).
Antifungal Properties
Gholap et al. (2007) synthesized a series of tetrahydroquinoline derivatives and evaluated their antifungal properties. This indicates that compounds with tetrahydroquinoline cores, similar to the one discussed, can be potent candidates for antifungal agent development, highlighting the importance of these structures in medicinal chemistry research (Gholap et al., 2007).
Antioxidant Activity
Salem et al. (2015) investigated the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative. This research suggests that similar compounds, including tetrahydroquinoline derivatives, could be explored for their antioxidant potential, providing a basis for further study in pharmacology and biochemistry (Salem et al., 2015).
Anti-inflammatory Activity and Molecular Docking
Abd El-Salam et al. (2009) synthesized a series of tetrahydroquinoline derivatives, including docking studies and evaluation for anti-inflammatory activity. The study provides insights into the compound's potential interaction with biological targets and its therapeutic applications (Abd El-Salam et al., 2009).
Chemosensors for Metal Ions
Shally et al. (2020) designed and synthesized novel tetrahydroquinoline derivatives as chemosensors for selective recognition of Pd2+ ions. This research demonstrates the compound's potential application in environmental monitoring and analytical chemistry for detecting metal ions (Shally et al., 2020).
Propiedades
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]sulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3OS/c24-23(25,26)21-16-7-2-3-8-18(16)28-22(17(21)14-27)31-13-5-10-20(30)29-12-11-15-6-1-4-9-19(15)29/h1,4,6,9H,2-3,5,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRWIAUGJQFHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCCCC(=O)N3CCC4=CC=CC=C43)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Indolin-1-yl)-4-oxobutyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)